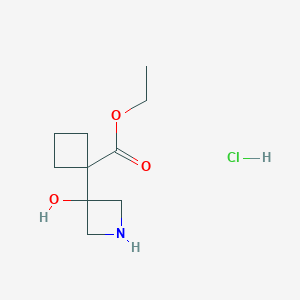

Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride

Description

Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based compound featuring a 4-membered azetidine ring substituted with a hydroxyl group at the 3-position. Its hydrochloride salt form improves crystallinity and solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-2-14-8(12)9(4-3-5-9)10(13)6-11-7-10;/h11,13H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJRKDBKZWRHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C2(CNC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyclobutane-1-carboxylate with 3-hydroxyazetidine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is utilized to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the medical field, the compound has shown potential as a therapeutic agent. It is being investigated for its pharmacological properties and its ability to modulate biological pathways.

Industry: In industry, the compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules based on heterocyclic ring size, substituents, and physicochemical properties.

Structural Analogues and Key Differences

Key Observations

Piperidine derivatives (e.g., Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride) may exhibit improved metabolic stability due to reduced ring strain .

Substituent Effects: Hydroxyl Groups: The 3-hydroxyazetidine moiety enhances hydrogen-bonding capacity, which could improve target affinity compared to non-hydroxylated analogs . Aromatic Modifications: Compounds with difluoro and morpholinyl-ethoxy substituents (e.g., LCMS m/z 618) show increased molecular weight and altered HPLC retention times, suggesting enhanced hydrophobicity .

However, methyl esters may exhibit faster hydrolysis rates, influencing prodrug activation .

Salt Form :

- Hydrochloride salts (target compound and others) improve aqueous solubility, critical for formulation and in vitro assays .

Research Findings and Data Trends

LCMS and HPLC Trends

| Structural Feature | Impact on LCMS [M+H]+ | Impact on HPLC Retention Time |

|---|---|---|

| Larger heterocyclic rings (e.g., piperidine) | Increased molecular weight | Longer retention time |

| Hydrophobic substituents (e.g., trifluoromethyl) | Higher m/z | Shorter retention time (e.g., 0.81 min for m/z 791) |

| Hydroxyl groups | Minimal m/z change | Variable (depends on polarity) |

Stability and Reactivity

Biological Activity

Ethyl 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties, which include a cyclobutane ring and a hydroxyazetidine moiety. This compound is being investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C10H18ClNO3

- CAS Number: 2155855-37-9

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 219.71 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor antagonist, modulating biochemical pathways that are crucial in disease processes.

Pharmacological Studies

Recent studies have focused on the pharmacological profile of this compound. Key findings include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Interaction: Preliminary data suggest that it may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Case Studies

-

Study on Antimicrobial Activity:

- A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.

-

Neuroprotective Effects:

- Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated a reduction in neuronal cell death and inflammation markers, indicating its potential for treating neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against cancer cell lines. The results showed moderate cytotoxic effects, warranting further investigation into its use as an anticancer agent.

Computational Studies

Computational binding analyses have been employed to predict the interaction of this compound with target proteins. Molecular docking studies revealed favorable binding affinities with certain enzyme active sites, suggesting a mechanism for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.